Ethyl 4-oxopent-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxopent-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-3-10-7(9)5-4-6(2)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLHQHAKQILQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337476 | |
| Record name | ethyl 4-oxopent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54966-49-3 | |
| Record name | ethyl 4-oxopent-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-oxopent-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Pathways of Ethyl 4 Oxopent 2 Ynoate Analogs
Cycloaddition Reactions in the Context of α,β-Unsaturated Ketoesters
Cycloaddition reactions are powerful tools for the formation of cyclic compounds. For α,β-unsaturated ketoesters, the electron-deficient π-system readily participates in these transformations, leading to a variety of carbocyclic and heterocyclic structures.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org In the context of α,β-unsaturated ketoesters, these compounds act as dienophiles, reacting with conjugated dienes. The regioselectivity and stereoselectivity of these reactions are critical for their synthetic utility and can often be controlled by the reaction conditions and the nature of the reactants.
Recent studies have explored the use of (E)-4-oxopent-2-enoates in Diels-Alder reactions, demonstrating that they can be catalyzed in a regioselective and enantioselective manner. scispace.com The control of regioselectivity, determining which constitutional isomer is formed, and stereoselectivity, influencing the spatial arrangement of the atoms in the product, are paramount. For instance, in reactions involving unsymmetrical dienes, the orientation of the dienophile relative to the diene dictates the regiochemical outcome, often favoring "ortho" or "para" products. wikipedia.org Stereoselectivity in Diels-Alder reactions typically manifests as a preference for the endo or exo transition state. wikipedia.org
| Reaction Type | Key Feature | Typical Substrates | Controlling Factors |
|---|---|---|---|
| Diels-Alder | [4+2] Cycloaddition | α,β-Unsaturated Ketoesters (Dienophile), Conjugated Dienes | Lewis Acid Catalysis, Chiral Catalysts, Reaction Temperature |
Lewis acids play a crucial role in enhancing the rate and selectivity of Diels-Alder reactions. wikipedia.org By coordinating to the carbonyl oxygen of the α,β-unsaturated ketoester, a Lewis acid lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. wikipedia.org This coordination can also lock the conformation of the dienophile, leading to enhanced diastereoselectivity and enantioselectivity.
For example, the use of various Lewis acids such as tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) has been shown to be effective in catalyzing the addition of dienes to ketoesters, often with high selectivity. cdnsciencepub.com In some cases, the choice of Lewis acid can even reverse the facial selectivity of the cycloaddition. nih.gov While it was traditionally thought that Lewis acids accelerate these reactions by enhancing the orbital interaction between the diene and dienophile, recent computational studies suggest that they primarily act by reducing the Pauli repulsion between the reactants. nih.gov
| Lewis Acid | Observed Effect | Reference |
|---|---|---|
| SnCl₄ | Highly selective additions, often providing higher net yields of the desired cycloadduct. | cdnsciencepub.com |
| ZnCl₂ | Particularly effective in catalyzing additions to functionalized dienes. | cdnsciencepub.com |
| Eu(fod)₃ | Can lead to a reversal of facial differentiation in cycloadditions. | nih.gov |
| In(BArF)₃/Chiral Phosphoric Acid | Catalyzes exo-selective and enantioselective [4+2] cycloaddition of simple olefins. | sioc-journal.cn |
The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry. Enantioselective Diels-Alder reactions of α,β-unsaturated ketoesters have been successfully achieved using chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other.
A variety of chiral catalytic systems have been developed for this purpose. Chiral ruthenium PNNP complexes have been shown to catalyze enantioselective Diels-Alder reactions of unsaturated α-ketoesters. chimia.ch Similarly, chiral copper-BOX complexes are effective in promoting stereoselective hetero-Diels-Alder reactions of β,γ-unsaturated ketoesters. nih.govbohrium.com Chiral N,N'-dioxide/zinc(II) complexes have also been employed to achieve excellent diastereo- and enantioselectivities in the Diels-Alder reaction of β,γ-unsaturated α-ketoesters. nih.gov Furthermore, chiral imidodiphosphoric acids have been used to catalyze inverse-electron-demand hetero-Diels-Alder reactions with high diastereo- and enantioselectivity. bohrium.com
[2+2] cycloaddition reactions provide a direct route to four-membered rings. In the context of unsaturated ketoesters, these reactions can be induced photochemically. A notable example is the De Mayo reaction, which involves the photo-induced [2+2] cycloaddition of an enolized 1,3-dicarbonyl compound with an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound. rsc.org
Visible light-mediated De Mayo reactions have been developed for β-ketoesters and styrenes, proceeding through a [2+2] cycloaddition pathway via a photosensitization mechanism. rsc.orgrsc.orgkeio.ac.jp This method allows for the synthesis of 1,5-ketoesters. rsc.orgkeio.ac.jp Furthermore, catalytic direct [2+2] cycloaddition reactions of β,γ-unsaturated α-ketoesters with simple olefins have been developed, affording functionalized cyclobutanes in good yields with high regioselectivity. acs.orgresearchgate.net Nickel-catalyzed photochemical asymmetric [2+2] cycloaddition reactions of α,β-unsaturated carbonyl compounds have also been reported, yielding cyclobutane (B1203170) products with high stereoselectivity. chinesechemsoc.org
Diels-Alder Reactions: Regio- and Stereochemical Control
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of the carbon-carbon double bond and the carbonyl carbon in α,β-unsaturated ketoesters makes them susceptible to nucleophilic attack. This reactivity is harnessed in a variety of important carbon-carbon bond-forming reactions.
The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. mt.comlibretexts.orgmasterorganicchemistry.com In the context of α,β-unsaturated ketoesters, the electron-deficient alkene can act as an electrophile, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst.
For instance, an asymmetric Friedel-Crafts C3-alkylation of 2,5-dimethyl pyrrole (B145914) with β,γ-unsaturated α-ketoesters has been reported, utilizing a chiral Ni(II)-complex of N,N'-dioxides as the catalyst. nih.gov This reaction proceeds with high catalytic performance, demonstrating the utility of this approach for the enantioselective functionalization of aromatic systems.
Intramolecular Cyclization Pathways
Analogs of ethyl 4-oxopent-2-ynoate, specifically α,β-unsaturated γ-ketoesters, can undergo a remarkable Brønsted acid-promoted cyclodimerization to construct complex, fused polycyclic systems. nih.govacs.orgresearchgate.net This reaction provides a divergent pathway to either fused tetracyclic pyrano-ketal-lactones or bicyclic γ-ylidene-butenolides from simple, readily accessible starting materials. acs.org
The reaction is typically promoted by an acid such as methanesulfonic acid (MsOH). thieme-connect.com The proposed mechanism involves an initial enolization and E/Z isomerization of the α,β-unsaturated γ-ketoester. nih.govacs.org The Z-isomer then engages in an intermolecular annulation with another molecule of the ketoester. nih.gov This key sequence is a domino process involving a Michael addition, followed by ketalization and lactonization steps. nih.govacs.org This cascade of reactions efficiently forms three new bonds, two rings, and three contiguous stereocenters in a single synthetic operation. acs.orgresearchgate.net The structure of the resulting complex fused pyrano-ketal-lactone has been rigorously confirmed by X-ray diffraction analysis. nih.gov
Table 2: Brønsted Acid-Promoted Cyclodimerization of α,β-Unsaturated γ-Ketoesters
| Substrate Type | Catalyst | Key Products | Mechanistic Pathway |
|---|---|---|---|
| Cycloalkanone-derived γ-ketoesters | MsOH | Fused pyrano-ketal-lactones | Domino Michael addition/ketalization/lactonization nih.govacs.org |
| Cycloalkanone-derived γ-ketoesters | MsOH | γ-Ylidene-butenolides | Competing intramolecular trans-esterification nih.govresearchgate.net |
| Acyclic ketone-derived γ-ketoesters | MsOH | γ-Ylidene-butenolides | Exclusive formation via intramolecular lactonization acs.org |
The bifunctional nature of this compound, possessing both an electrophilic alkyne and a ketone, makes it an ideal substrate for reactions with dinucleophiles like hydrazine (B178648) to construct six-membered heterocycles. The reaction between α,β-unsaturated ketones and hydrazine derivatives is a classic and widely used method for synthesizing pyrazolines, which can then be oxidized to pyrazoles. researchgate.netmdpi.com
In the case of γ-keto-α,β-acetylenic esters, reaction with hydrazine or substituted hydrazines is expected to form dihydropyridazinone derivatives. The reaction likely proceeds through an initial conjugate addition of one of the nitrogen atoms of hydrazine to the β-carbon of the acetylenic ester. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ketone carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable aromatic dihydropyridazinone ring. researchgate.net This cyclocondensation reaction provides a direct and efficient entry into the pyridazinone scaffold, which is a core structure in many biologically active compounds. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization determines the final structure of the heterocyclic product. mdpi.com
Other Transformations: Redox and Derivatization
Biocatalysis offers a powerful and sustainable approach for the stereoselective reduction of the carbon-carbon double bond in ethyl 4-oxopent-2-enoate and related compounds. acs.orgresearchgate.net Enoate reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, are highly effective for this transformation, proceeding with high chemo-, regio-, and stereoselectivity. rsc.orgacs.org These enzymes catalyze the trans-addition of a hydride from a cofactor (typically NADPH or NADH) and a proton from the solvent to the activated C=C bond. rsc.org
A highly efficient one-pot, two-enzyme cascade has been developed for the synthesis of chiral γ-butyrolactones starting from ethyl 4-oxo-pent-2-enoates. acs.orgresearchgate.netmdpi.com This process utilizes an enoate reductase (such as YqjM) for the initial asymmetric reduction of the C=C double bond, followed by the reduction of the ketone by an alcohol dehydrogenase (ADH). acs.orgresearchgate.net The resulting γ-hydroxy ester spontaneously undergoes intramolecular cyclization to yield the final γ-butyrolactone product in high yields (up to 90%) and with excellent enantioselectivity (98% to >99% ee). acs.orgresearchgate.net This biocatalytic cascade is scalable and represents a green alternative to traditional chemical methods for producing these valuable chiral building blocks. researchgate.netmdpi.com The stereochemical outcome of the reduction can be controlled by selecting the appropriate enzyme, as both R- and S-selective enzymes are available. rsc.org
Table 3: Biocatalytic Reduction of Ethyl 4-oxo-pent-2-enoates
| Reaction Type | Enzymes Used | Substrate | Product | Key Features |
|---|---|---|---|---|
| One-pot sequential cascade | Enoate Reductase (e.g., YqjM), Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase (for cofactor recycling) | Ethyl 4-oxo-pent-2-enoates | Chiral γ-Butyrolactones | High yield (up to 90%), Excellent enantioselectivity (98-99% ee), Scalable process acs.orgresearchgate.net |
| Asymmetric C=C reduction | Enoate Reductases (OYE family) | Activated Alkenes/Alkynes | Chiral Alkanes/Alkenes | High stereoselectivity, trans-addition mechanism rsc.orgresearchgate.net |
Functional Group Interconversions (e.g., Arylation, Organomercurial Formation with analogs)
The reactivity of this compound and its analogs allows for a variety of functional group interconversions, which are pivotal in the synthesis of more complex molecules. Among these transformations, arylation reactions and the formation of organomercurial intermediates are noteworthy. While direct arylation of this compound is not extensively documented, the reactivity of analogous heterocyclic systems, such as 2-pyrones, provides significant insights into potential synthetic pathways. Similarly, the formation of organomercurial species from alkynoates is typically a transient step in hydration reactions, but it underscores the electrophilic nature of the alkyne moiety.
Arylation of 2-Pyrone Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been successfully applied to 2-pyrone systems, which can be considered cyclized analogs of enynoates. The arylation of halo-substituted 2-pyrones demonstrates a viable route to functionalized derivatives that would be difficult to access through other means.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, has been utilized for the arylation of 4-bromo-6-methyl-2-pyrone. nih.govmdpi.com Various palladium catalysts and conditions have been developed to achieve this transformation, yielding the corresponding 4-aryl-6-methyl-2-pyrones. nih.govmdpi.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org
Negishi Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This method has been applied to the alkenylation of 4-bromo-6-methyl-2-pyrone using E-alkenyl zirconocenes, which are subsequently converted to the necessary organozinc reagents in situ. nih.govsemanticscholar.org A notable feature of this reaction is the retention of the double bond's geometry from the starting alkenyl zirconocene (B1252598) to the final product. nih.govsemanticscholar.org
Stille Coupling:
The Stille reaction utilizes an organotin reagent to couple with an organohalide under palladium catalysis. u-tokyo.ac.jp This reaction has been shown to be effective for the regioselective functionalization of 3,5-dibromo-2-pyrone, demonstrating that different positions on the pyrone ring can be selectively arylated. nih.gov The Stille reaction is known for its ability to proceed under neutral conditions, which can be advantageous for sensitive substrates. u-tokyo.ac.jp
Table 1: Research Findings on the Arylation of 2-Pyrone Analogs
| Coupling Reaction | Halo-2-Pyrone Substrate | Coupling Partner | Catalyst System (Examples) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-6-methyl-2-pyrone | Arylboronic acids | Pd(OAc)₂, Pd(PPh₃)₂(saccharinate)₂, Pd(PPh₃)₂(N-Phthal)₂ | 4-Aryl-6-methyl-2-pyrones | nih.govmdpi.com |
| Negishi | 4-Bromo-6-methyl-2-pyrone | E-Alkenyl zirconocenes | Palladium-based catalysts | 4-Alkenyl-6-methyl-2-pyrones | nih.govsemanticscholar.org |
| Stille | 3,5-Dibromo-2-pyrone | Organotin reagents | Palladium-based catalysts | Regioselectively substituted 2-pyrones | nih.gov |
Organomercurial Formation in Alkyne Hydration
The interaction of alkynes with mercury(II) salts in the presence of water, known as oxymercuration, is a classic method for the hydration of the triple bond to form ketones. pearson.comorgosolver.comlibretexts.orglibretexts.orgorgoreview.com While the final product is a ketone and not a stable organomercurial compound, the reaction proceeds through a key organomercurial intermediate.
The mechanism begins with the electrophilic addition of the mercuric ion (Hg²⁺) to the alkyne, forming a cyclic mercurinium ion intermediate. orgosolver.comlibretexts.org This intermediate is then attacked by a water molecule in a Markovnikov-fashion, where the water adds to the more substituted carbon of the original alkyne. pearson.comlibretexts.org This results in the formation of a mercury-containing enol. libretexts.orglibretexts.org Under acidic conditions, a proton replaces the mercury, a process known as protodemetalation, to yield a neutral enol. libretexts.org This enol then rapidly tautomerizes to the more stable ketone. libretexts.orgorgoreview.com
For an unsymmetrical internal alkyne, this reaction can lead to a mixture of two different ketone products. libretexts.org However, for a terminal alkyne, the oxymercuration-hydration reaction is highly regioselective and produces a methyl ketone. libretexts.org
Table 2: Mechanistic Pathway of Organomercurial Intermediate Formation in Alkyne Hydration
| Step | Description | Intermediate |
|---|---|---|
| 1 | Electrophilic attack of Hg²⁺ on the alkyne. | Cyclic mercurinium ion |
| 2 | Nucleophilic attack by water on the more substituted carbon. | Protonated organomercury enol |
| 3 | Deprotonation by a base (e.g., water). | Organomercury enol |
| 4 | Protodemetalation (replacement of mercury with a proton). | Enol |
| 5 | Keto-enol tautomerization. | Ketone |
Catalytic Strategies in Reactions Involving Ethyl 4 Oxopent 2 Ynoate Precursors and Analogs
Organocatalysis in Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated compounds, including precursors and analogs of ethyl 4-oxopent-2-ynoate. Chiral secondary amines, such as pyrrolidine (B122466) derivatives, are frequently employed to activate enoates and enals towards cycloaddition reactions. mdpi.comub.edu For instance, the Diels-Alder reaction between 2,4-dienals and α,β-unsaturated esters can be promoted by chiral thioureas. mdpi.com
In a notable application, the reaction of ethyl (E)-4-oxobut-2-enoate with isoprene, catalyzed by a specific pyrrolidine-based catalyst (10 mol%), proceeds with high yield and enantioselectivity. mdpi.com This reaction serves as a key step in the formal synthesis of Pericoannosin A. mdpi.com The development of novel bispyrrolidine diboronates (BPDB) has further expanded the scope of organocatalyzed Diels-Alder reactions. researchgate.net When activated by Lewis or Brønsted acids, these catalysts can facilitate highly stereoselective exo-Diels-Alder reactions of dienophiles, including ketoesters. researchgate.netscispace.com
The effectiveness of these organocatalytic systems is often attributed to the formation of specific intermediates, such as enamines and iminium ions, which lower the energy of the transition state and dictate the stereochemical outcome of the reaction. cardiff.ac.uk
Metal-Catalyzed Transformations (e.g., Ti(IV)-catalyzed, SnCl4-catalyzed)
Lewis acid catalysis plays a crucial role in activating this compound and its analogs towards various transformations, particularly Diels-Alder reactions. researchgate.net Metal catalysts such as titanium(IV) chloride (TiCl₄) and tin(IV) chloride (SnCl₄) have proven to be effective in promoting these cycloadditions with high regio- and stereoselectivity. researchgate.netethz.ch
The Ti(IV)-catalyzed Diels-Alder reaction of (E)-ethyl 4-oxopent-2-enoate with 2-substituted-1,3-butadienes demonstrates excellent regiochemical control. researchgate.net This selectivity is attributed to the preferential complexation of the Lewis acid to one of the carbonyl groups of the dienophile, thereby influencing the electronic and steric properties of the substrate. researchgate.net Similarly, SnCl₄ has been shown to be a particularly efficient catalyst for the addition of dienophiles like methyl trans-4-oxobutenoate to dienes, guiding the reaction towards the desired endo orientation. researchgate.net
The choice of Lewis acid can significantly impact the reaction's outcome. For example, in the development of a bispyrrolidine diboronate (BPDB) catalyst system, both Lewis acids like SnCl₄ and TiCl₄, and Brønsted acids were evaluated for their ability to activate the catalyst for Diels-Alder reactions. scispace.com
Table 1: Comparison of Lewis Acids in a BPDB-Catalyzed Diels-Alder Reaction
| Catalyst Activator | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tf₂NH | 0.5 | 97 |
| SnCl₄ | 1 | - |
| TiCl₄ | 1 | - |
| TfOH | 1 | - |
| (R)-VAPOL-PA | 1 | - |
| (S)-TRIP | 1 | - |
Data sourced from a study on BPDB-catalyzed asymmetric Diels-Alder reactions. scispace.com
These metal-catalyzed strategies provide a powerful means to construct complex cyclic systems from relatively simple precursors.
Biocatalytic Resolution and Transformations (e.g., Ene-reductases)
Biocatalysis offers a green and highly selective alternative for the transformation of α,β-unsaturated γ-keto esters. Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective in the asymmetric reduction of the carbon-carbon double bond in these substrates. rsc.orgresearchgate.net These enzymes exhibit high stereoselectivity and can provide access to both enantiomers of the resulting γ-oxo esters, which are valuable precursors for bioactive molecules. rsc.orgacs.org
The substrate scope of ene-reductases is broad, encompassing a range of acyclic and cyclic derivatives. rsc.org For example, acyclic 3-methyl-4-oxopent-2-enoic acid esters are readily reduced by a panel of ene-reductases with high conversion rates and stereoselectivity up to 96% ee. rsc.org The presence of an additional electron-withdrawing group, such as an ester, enhances the reactivity of the substrate. rsc.org
A one-pot, two-enzyme cascade system has been developed for the synthesis of chiral γ-butyrolactones from ethyl 4-oxo-pent-2-enoates. acs.orgmdpi.com This system utilizes an enoate reductase for the initial asymmetric reduction, followed by an alcohol dehydrogenase for the subsequent reduction of the keto group, achieving high yields (up to 90%) and excellent enantioselectivity (>98% ee). acs.orgmdpi.com
Table 2: Bioreduction of Unsaturated γ-Oxo Esters by Ene-Reductases
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|---|
| (E)-1a | YqjM | >99 | 96 | S |
| (E)-2a | YqjM | >99 | 94 | S |
| (E)-4a | YqjM | >99 | >99 | R |
| (E)-12a | OPR1 | >99 | >99 | R |
Data adapted from a study on the biocatalytic reduction of α,β-unsaturated γ-keto esters. rsc.org
The regioselectivity of the hydride addition has been shown to be directed by the keto moiety, which acts as the primary activating and binding group. rsc.org
Acid-Catalyzed Processes (Lewis Acids, Brønsted Acids)
Both Lewis and Brønsted acids are effective catalysts for various reactions involving this compound and its analogs. As discussed previously, Lewis acids such as Ti(IV) and SnCl₄ are instrumental in promoting Diels-Alder reactions. researchgate.net Novel oxazaborolidines activated by strong acids like triflimide or aluminum bromide can also form cationic chiral catalysts for highly regio- and enantioselective Diels-Alder reactions. researchgate.net The enantioselective total synthesis of (-)-artatrovirenol A features a key step involving a cationic chiral oxazaborolidinium-catalyzed Diels-Alder reaction of an analog of ethyl 4-oxopent-2-enoate. nih.gov
Brønsted acids also play a significant role in promoting transformations of these substrates. For instance, a simple Brønsted acid-catalyzed cyclodimerization of α,β-unsaturated γ-ketoesters has been developed to construct fused pyrano-ketal-lactones and γ-ylidene-butenolides. nih.govacs.org This process can lead to the formation of multiple bonds and stereocenters in a single step. nih.govacs.org The reaction of ethyl (E)-4-oxopent-2-enoate with methanesulfonic acid (MsOH) at 60 °C leads to the formation of such complex structures. nih.govacs.org
Furthermore, Brønsted acids are used in conjunction with other catalytic systems. For example, they can be used to activate bispyrrolidine diboronate (BPDB) catalysts for asymmetric Diels-Alder reactions. researchgate.netscispace.com The synthesis of certain precursors, such as ethyl (E)-4-oxopent-2-enoate itself, can be achieved using acid catalysis, for example, with para-toluenesulfonic acid (PTSA). nih.govacs.org
Role in Complex Molecule Synthesis and Structural Construction
Strategic Building Block in Total Synthesis of Natural Products (e.g., Steroids, Sesquiterpenoids)
The inherent reactivity of ethyl 4-oxopent-2-ynoate makes it an attractive starting material for the total synthesis of complex natural products. While direct and extensive examples of its application in the total synthesis of steroids and sesquiterpenoids are not prolifically documented in readily available literature, its potential as a strategic building block can be inferred from its chemical nature. The conjugated ynone system is a potent Michael acceptor and a reactive dienophile in Diels-Alder reactions, which are cornerstone strategies in the construction of the polycyclic core of steroids. buchler-gmbh.com
The general strategy for steroid synthesis often involves the construction of the characteristic four-ring system through cycloaddition reactions. buchler-gmbh.com this compound, with its electron-deficient alkyne, could theoretically participate as a dienophile in [4+2] cycloaddition reactions with a suitable diene to construct one of the six-membered rings of the steroid nucleus. Subsequent transformations of the ketone and ester functionalities would then allow for the elaboration of the full steroid skeleton.
Similarly, in the synthesis of sesquiterpenoids, which encompass a vast array of structurally diverse 15-carbon natural products, annulation strategies are frequently employed. The reactivity of this compound as a Michael acceptor could be harnessed in tandem with intramolecular cyclizations to construct the intricate ring systems found in many sesquiterpenoids. For instance, a conjugate addition of a nucleophile to the alkyne, followed by an intramolecular aldol condensation or a similar cyclization event, could provide a rapid entry to functionalized carbocyclic frameworks characteristic of this class of natural products.
Precursor for Advanced Synthetic Intermediates and Functionalized Scaffolds
Beyond its potential in total synthesis, this compound serves as a valuable precursor for the generation of advanced synthetic intermediates and functionalized molecular scaffolds. The dual reactivity of the molecule allows for sequential or one-pot transformations to build molecular complexity efficiently.
The α,β-alkynyl ketone moiety can undergo a variety of nucleophilic additions. For example, the Michael addition of various nucleophiles, such as amines, thiols, or carbanions, to the triple bond leads to the formation of highly functionalized β-substituted α,β-unsaturated ketones. These products are themselves versatile intermediates that can be further elaborated. The resulting enone system can participate in subsequent 1,4-conjugate additions or be a partner in various cycloaddition reactions.
Furthermore, the ketone and ester functionalities can be selectively manipulated. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a handle for the introduction of other functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide. This ability to selectively modify different parts of the molecule makes this compound a powerful tool for creating a diverse library of functionalized scaffolds for use in medicinal chemistry and materials science.
Construction of Biologically Relevant Heterocyclic Frameworks (e.g., Pyrroles, Pyridazinones)
One of the most significant applications of this compound is in the synthesis of biologically relevant heterocyclic frameworks. The compound's reactive sites are perfectly poised for cyclization reactions with various binucleophiles to generate a wide array of heterocyclic systems.
Pyrroles: The synthesis of substituted pyrroles, a common motif in pharmaceuticals and natural products, can be achieved through the reaction of this compound with primary amines. This transformation likely proceeds through an initial Michael addition of the amine to the alkyne, followed by an intramolecular condensation between the newly formed enamine and the ketone carbonyl, leading to the formation of the pyrrole (B145914) ring. This approach offers a straightforward route to polysubstituted pyrroles with control over the substitution pattern based on the choice of the starting amine.
Pyridazinones: Pyridazinone derivatives, which are known to exhibit a range of biological activities including cardiovascular and anti-inflammatory effects, can be synthesized from this compound. The reaction with hydrazine (B178648) or its derivatives is a common strategy for the construction of the pyridazinone core. The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, with subsequent elimination of ethanol. Alternatively, a Michael addition of hydrazine to the alkyne followed by cyclization can also lead to the pyridazinone ring system.
Below is a table summarizing the role of this compound in the synthesis of these heterocyclic frameworks:
| Heterocyclic Framework | General Reaction Type | Role of this compound |
| Pyrroles | Michael Addition followed by Intramolecular Condensation | Acts as a 1,4-dicarbonyl surrogate. The alkyne serves as an electrophile for the initial amine addition, and the ketone participates in the subsequent cyclization. |
| Pyridazinones | Condensation/Cyclization with Hydrazines | Provides the carbon backbone for the heterocyclic ring. The ketone and ester functionalities serve as the electrophilic sites for reaction with the binucleophilic hydrazine. |
The strategic application of this compound in the construction of these and other heterocyclic systems highlights its importance as a versatile and powerful tool in modern organic synthesis, enabling the efficient generation of molecules with potential biological significance.
Theoretical and Mechanistic Investigations of Ethyl 4 Oxopent 2 Ynoate Chemistry
Computational Chemistry Approaches to Reaction Mechanism and Selectivity
Computational chemistry serves as a powerful tool for examining the intricate details of reaction pathways involving ethyl 4-oxopent-2-ynoate. By modeling the interactions between molecules at an atomic level, researchers can predict and rationalize experimental outcomes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov In the context of this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions. This allows for the identification of transition states, which are critical for understanding reaction kinetics.
For instance, in cycloaddition reactions, a common transformation for compounds like this compound, DFT can be used to calculate the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. nih.gov The method can also elucidate the electronic nature of the transition states, revealing whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov
| Computational Method | Application to this compound Chemistry | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, optimization of geometries, and location of transition states. | Reaction pathways, activation energies, and mechanistic details (concerted vs. stepwise). |
| Time-Dependent DFT (TD-DFT) | Investigation of photo-induced properties and excited-state intramolecular proton transfer (ESIPT). | Understanding photochemical reactions and the influence of electronic excitation. mdpi.com |
Molecular modeling and docking simulations are invaluable for studying the non-covalent interactions that often govern selectivity in chemical reactions. These techniques can be particularly useful when this compound interacts with catalysts or other reagents. By simulating the approach of reactants and their binding to a catalyst, it is possible to predict the most favorable orientation, which in turn determines the stereochemical outcome of the reaction.
While specific docking studies on this compound are not extensively documented, the principles are broadly applicable. For example, in enzyme-catalyzed reactions or asymmetric catalysis, docking simulations can reveal how the substrate fits into the active site of a catalyst, explaining the observed enantioselectivity.
Advanced wavefunction analysis techniques, facilitated by software such as Multiwfn, provide a deeper understanding of the electronic structure and chemical bonding in molecules. sobereva.comresearchgate.net These methods go beyond simple energy calculations to analyze various aspects of the wavefunction, such as electron density distribution, bond order, and orbital compositions. researchgate.net
For this compound, Multiwfn could be used to:
Analyze charge distribution: To identify the most electrophilic and nucleophilic sites in the molecule, which is crucial for predicting its reactivity towards different reagents.
Visualize molecular orbitals: To understand how the frontier molecular orbitals (HOMO and LUMO) are involved in chemical reactions, such as cycloadditions.
Characterize chemical bonds: To study the nature of the carbon-carbon triple bond and the conjugated system. sobereva.com
Stereochemical and Regiochemical Control Mechanisms
The control of stereochemistry and regiochemistry is a central theme in modern organic synthesis. Theoretical studies provide a framework for understanding and predicting these outcomes in reactions involving this compound.
In Diels-Alder reactions involving related compounds, such as (E)-4-oxopent-2-enoates, the presence of Lewis acids has been shown to enhance stereoselectivity, favoring the endo isomer. researchgate.net Computational studies can model the coordination of the Lewis acid to the dienophile, explaining the observed increase in selectivity. nih.gov Aromatic interactions within the transition state can also play a crucial role in controlling stereoselectivity, a phenomenon that can be elucidated through computational modeling. nih.gov
DFT calculations have been successfully employed to understand the regio- and stereoselectivity of various cycloaddition reactions by analyzing the energies of different transition states. nih.gov These computational approaches can rationalize why one regioisomer or stereoisomer is formed preferentially over others.
Solvent Effects and Reaction Environment Influences
The reaction environment, particularly the choice of solvent, can have a profound impact on the rate and selectivity of a chemical reaction. nih.gov Computational models can incorporate solvent effects to provide a more accurate description of reactions in solution.
Solvent effects can be modeled in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk effects of the solvent on the solute's electronic structure and energetics. researchgate.net
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction mechanism and selectivity. nih.govnih.gov
For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates or transition states. researchgate.net For example, a polar solvent would be expected to stabilize a polar transition state, thereby accelerating the reaction. Computational studies can quantify these effects and help in the selection of an appropriate solvent to achieve the desired outcome. researchgate.netrsc.org
| Solvent Property | Influence on Reactions of this compound | Computational Modeling Approach |
|---|---|---|
| Polarity | Stabilization of polar transition states and intermediates, potentially altering reaction rates and selectivity. researchgate.net | Implicit and explicit solvation models. nih.gov |
| Hydrogen Bonding Capability | Specific interactions with carbonyl groups, potentially influencing conformation and reactivity. | Explicit solvation models. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The acetyl methyl protons (-CH₃) would appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon atoms. Key resonances would include those for the carbonyl carbons of the ester and ketone groups, the sp-hybridized carbons of the alkyne, and the carbons of the ethyl and acetyl groups.
Predicted NMR Data for Ethyl 4-oxopent-2-ynoate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (acetyl) | ~2.3 (s) | ~30 |
| C=O (ketone) | - | ~185 |
| -C≡C- | - | ~80-90 |
| -C≡C- | - | ~80-90 |
| C=O (ester) | - | ~155 |
| O-CH₂- | ~4.2 (q) | ~62 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons, providing unambiguous structural assignment.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The PubChem database lists the molecular formula of this compound as C₇H₈O₃, with a monoisotopic mass of 140.04735 Da uni.lu. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 140.
The fragmentation of esters is a well-understood process and can be predicted for this compound. Key fragmentation pathways for esters often involve cleavage of the C-O bond and McLafferty rearrangements if a gamma-hydrogen is present. For this specific molecule, fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and the alkyne moiety.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
|---|---|
| 111 | [M - C₂H₅]⁺ |
| 97 | [M - OC₂H₅]⁺ |
| 69 | [M - COOC₂H₅]⁺ |
Note: The relative intensities of these peaks would depend on the stability of the resulting fragment ions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
While a specific IR spectrum for this compound was not found, the characteristic absorption bands can be inferred from the spectra of related compounds containing similar functional groups, such as esters, ketones, and alkynes. For instance, the IR spectrum of 4-Oxopent-2-enoic acid shows characteristic carbonyl and C=C stretching frequencies chemicalbook.com.
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretch | ~1715-1735 |
| C=O (ketone) | Stretch | ~1680-1700 |
| C≡C (alkyne) | Stretch | ~2100-2260 (weak) |
| C-O (ester) | Stretch | ~1100-1300 |
The presence of conjugation in the molecule (alkyne and ketone) would be expected to shift the carbonyl stretching frequencies to slightly lower wavenumbers.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be an effective method for the analysis and purification of this relatively polar compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. The use of a gradient elution could be employed for optimal separation from any impurities. Detection could be achieved using a UV detector, as the conjugated system is expected to absorb in the UV region. The principles of HPLC allow for the separation of analytes based on their interaction with the stationary and mobile phases sigmaaldrich.com.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. A non-polar or medium-polarity capillary column would be suitable for its separation. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate), and the mass spectrometer would provide definitive identification and structural information. GC-MS is widely used for the identification of compounds in complex mixtures jmaterenvironsci.comresearchgate.net. The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the chromatogram.
Future Prospects and Emerging Research Frontiers for Acetylenic Ketoesters
Development of Novel Catalytic Systems for Enhanced Selectivity
The synthesis and transformation of acetylenic ketoesters heavily rely on the efficiency and selectivity of catalytic systems. Researchers are actively pursuing the development of novel catalysts to control the stereochemistry and regiochemistry of reactions involving these substrates.
Asymmetric Catalysis: A significant frontier is the development of catalytic asymmetric methods to produce chiral molecules. For instance, β,γ-unsaturated α-ketoesters have been shown to be excellent substrates in various catalytic asymmetric transformations. nih.gov The unique 1,2-dicarbonyl motif of these molecules can coordinate with chiral catalysts, creating a rigid structure that allows for precise control over the stereochemical outcome of the reaction. nih.gov This approach is being extended to acetylenic ketoesters to synthesize enantiomerically enriched compounds, which are highly valuable in the pharmaceutical industry. The use of cinchona alkaloid-derived phase-transfer catalysts has shown success in the asymmetric synthesis of γ-amino ketones from imines and enones, a strategy that could be adapted for acetylenic ketoester derivatives. nih.gov
Transition Metal Catalysis: Transition metals like rhodium and indium have demonstrated considerable utility. For example, a rhodium(I)/(R)-DM-binap complex has been successfully used as a catalyst for the asymmetric conjugate alkynylation of β,γ-unsaturated α-ketoesters. researchgate.net Similarly, the complex of InBr₃ with chiral calcium phosphate (B84403) has been employed in the enantioselective cyclopropanation of β,γ-unsaturated α-ketoesters with diazoesters. nih.gov These examples highlight the potential for developing highly selective transformations of acetylenic ketoesters.
Data on Catalytic Systems for Ketoester Transformations:
| Catalyst System | Reaction Type | Substrate Class | Key Features |
| Rh(I)/(R)-DM-binap | Asymmetric Conjugate Alkynylation | β,γ-Unsaturated α-ketoesters | High enantioselectivity for the formation of a propargylic chiral center. researchgate.net |
| InBr₃/Chiral Calcium Phosphate | Enantioselective Cyclopropanation | β,γ-Unsaturated α-ketoesters | Formation of enantio-enriched cyclopropanes. nih.gov |
| Cinchona Alkaloid PTC | Asymmetric Umpoled Reaction | Imines and Enones | Synthesis of chiral γ-amino ketones, adaptable for acetylenic systems. nih.gov |
Applications in Materials Science and Functional Molecule Design
The unique electronic and structural features of acetylenic ketoesters make them attractive building blocks for the synthesis of advanced materials and functional molecules.
Polymer Synthesis: Acetylenic compounds are valuable monomers for the synthesis of functional π-conjugated polymers. researchgate.net The polymerization of substituted acetylenes, including those with ester functionalities, can lead to materials with interesting electronic and photonic properties. mdpi.com For instance, the polymerization of acetylene (B1199291) with a side-chain thiophene (B33073) moiety using a Rhodium catalyst has been reported to produce electroactive polymers. mdpi.com The incorporation of the ketoester functionality could further tune the properties of these materials, opening up applications in sensors, organic electronics, and stimuli-responsive materials.
Click Chemistry and Functional Materials: The acetylene group in these esters is amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This highly efficient and versatile reaction allows for the straightforward covalent attachment of acetylenic ketoesters to other molecules or surfaces. This strategy is being explored for the development of functionalized materials, including the surface modification of polymers and the creation of advanced drug delivery systems. mdpi.comresearchgate.net The thiol-yne click reaction, which can be photocatalyzed, offers another powerful tool for creating diverse sulfur-containing macrocycles and linear functionalized molecules from simple alkynes like acetylene. nih.govnih.gov
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for acetylenic ketoesters, aiming to reduce environmental impact and improve efficiency.
Biocatalysis: Enzymes are being explored as highly selective and environmentally benign catalysts for the synthesis and transformation of ketoesters. Ketoreductases (KREDs) and other dehydrogenases have been successfully used for the enantioselective reduction of ketones and β-keto esters to produce chiral alcohols, which are valuable synthetic intermediates. nih.gov The application of biocatalysis to acetylenic ketoesters is a promising area of research, with studies showing that enzymes can be active in the reduction of non-terminal acetylenic ketones, yielding highly enantioenriched products. georgiasouthern.edu This approach avoids the use of toxic metal catalysts and often proceeds under mild reaction conditions. georgiasouthern.edu
Flow Chemistry: Continuous flow synthesis is emerging as a sustainable and efficient alternative to traditional batch processing for the synthesis of esters and other fine chemicals. scg.chuc.pt Flow reactors offer precise control over reaction parameters, leading to improved yields, selectivity, and safety. scg.ch The synthesis of esters from biomass-derived furfuryl alcohol has been successfully demonstrated in a continuous flow system using an immobilized lipase, showcasing the potential for developing green and scalable processes for acetylenic ketoesters. rsc.org
Sustainable Reaction Media: The use of greener solvents is a key aspect of sustainable chemistry. Research into performing reactions in aqueous media or using recyclable reaction media like ionic liquids is gaining traction. researchgate.netethernet.edu.et These approaches can significantly reduce the environmental footprint associated with the synthesis of acetylenic ketoesters.
Interdisciplinary Research with Biological and Medicinal Chemistry
Acetylenic ketoesters and related structures are of significant interest in the fields of biological and medicinal chemistry due to their potential as bioactive molecules and as versatile intermediates for drug synthesis.
Bioactive Compounds: The 2,4-diketo ester scaffold, which is structurally related to acetylenic ketoesters, is found in many biologically active and naturally occurring compounds. nih.gov These compounds have shown a broad spectrum of biological properties with clinical potential. nih.gov The unique reactivity of the acetylenic bond can be leveraged to design novel drug candidates with improved pharmacological profiles.
Precursors to Heterocycles: Acetylenic esters are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are of pharmaceutical importance. researchgate.net For example, three-component reactions involving acetylenic esters, triphenylphosphine, and other reagents can lead to the efficient one-pot synthesis of highly functionalized pyrroles and other nitrogen-containing heterocycles. researchgate.net
Pharmacological Properties: The introduction of an ester group can modulate the pharmacological properties of a molecule. Studies on esters of monoterpenoids and glycine (B1666218) have shown that they can exhibit significant analgesic and anti-inflammatory activities. mdpi.com Similarly, esters of 1-alkyl-2-hydroxyalkylpyrrolidine have demonstrated potent anti-acetylcholine activity. nih.gov By analogy, the ester functionality in ethyl 4-oxopent-2-ynoate could be modified to fine-tune its biological activity.
Research Findings on Related Bioactive Compounds:
| Compound Class | Biological Activity | Potential Application |
| 2,4-Diketo esters | Broad spectrum of biological properties | Drug discovery nih.gov |
| Monoterpenoid and glycine esters | Analgesic and anti-inflammatory | Pain and inflammation management mdpi.com |
| 1-Alkyl-2-hydroxyalkylpyrrolidine esters | Anti-acetylcholine activity | Neurological research and therapeutics nih.gov |
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-oxopent-2-ynoate, and what methodological considerations ensure reproducibility?
This compound is typically synthesized via alkyne coupling reactions or keto-ester functionalization. Key steps include:
- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions, optimizing molar ratios to minimize side products.
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product, monitored by TLC (Rf ~0.3–0.5).
Reproducibility requires strict control of anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for this compound-mediated cycloadditions?
Contradictions arise from competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). Methodological approaches include:
- Density Functional Theory (DFT) : Calculate activation energies and transition states (e.g., B3LYP/6-31G* level) to identify dominant pathways.
- Kinetic isotope effects (KIE) : Validate computational predictions experimentally.
- Comparative analysis : Cross-reference results with crystallographic data (e.g., bond angles from X-ray structures) to confirm mechanistic plausibility .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : The α,β-unsaturated ester moiety shows characteristic deshielding (δ 165–175 ppm for carbonyl carbons). Alkyne protons appear as triplets (δ 2.5–3.0 ppm).
- IR spectroscopy : Strong C≡C stretch (~2100–2260 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ at m/z 156.1, with fragmentation patterns confirming the ester and ketone groups.
Calibrate instruments with internal standards (e.g., TMS for NMR) and validate against reference spectra .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization difficulties arise from low melting points and hygroscopicity. Strategies include:
- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Cryocooling : Stabilize crystals at 100 K during data collection to reduce thermal motion.
- SHELXL refinement : Apply TWIN and BASF commands to model twinning or disorder. Validate with R-factor convergence (<5%) and Fo/Fc maps .
Basic: How should researchers assess the thermal stability of this compound under varying storage conditions?
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures (T₀).
- Accelerated aging studies : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC.
- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products.
Document degradation thresholds (e.g., >5% impurity) to define storage protocols .
Advanced: How can researchers design multi-variable experiments to optimize this compound’s reactivity in complex substrates?
- Design of Experiments (DOE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent polarity.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
- Statistical validation : Use ANOVA (p < 0.05) and Tukey’s post-hoc tests to confirm significance. Report confidence intervals for reproducibility .
Basic: What analytical methods ensure purity assessment of this compound, and what thresholds define "high-purity" material?
- HPLC/GC : Use C18 columns (HPLC) or DB-5 columns (GC) with retention time matching. Purity ≥98% is acceptable for most synthetic applications.
- Elemental analysis : C, H, O percentages within ±0.3% of theoretical values.
- Karl Fischer titration : Moisture content <0.1% to prevent ester hydrolysis .
Advanced: How do steric and electronic effects influence this compound’s regioselectivity in nucleophilic additions?
- Steric maps : Generate using molecular modeling software (e.g., Gaussian) to visualize hindered sites.
- Hammett studies : Correlate substituent σ values with reaction rates to quantify electronic effects.
- Cross-validation : Compare experimental outcomes (e.g., NMR yields) with computed Fukui indices to predict reactive sites .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Refer to SDS guidelines for first-aid measures (e.g., eye rinsing with saline for 15 minutes) .
Advanced: How can electron density maps from X-ray crystallography elucidate charge distribution in this compound derivatives?
- Multipole refinement : Use programs like SHELXL to model aspherical electron density.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds).
- Electrostatic potential maps : Identify electrophilic/nucleophilic regions for reaction planning. Validate with DFT-calculated electrostatic potentials .
Basic: What are common side reactions during this compound synthesis, and how can they be minimized?
- Ester hydrolysis : Use anhydrous solvents and molecular sieves.
- Alkyne dimerization : Lower reaction temperatures (<0°C) and dilute conditions.
- Byproduct identification : LC-MS or GC-MS to detect and quantify impurities. Adjust stoichiometry or catalysts if side products exceed 2% .
Advanced: What methodologies reconcile discrepancies in reported catalytic efficiencies for this compound in asymmetric synthesis?
- Systematic review : Meta-analyze literature data (e.g., enantiomeric excess, turnover numbers) using PRISMA guidelines.
- Control experiments : Replicate studies under standardized conditions (e.g., 25°C, 1 atm).
- Error analysis : Calculate standard deviations across datasets and assess publication bias via funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
